4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane
Description
Properties
IUPAC Name |
4,4,6-trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-7-5-6-8-12(10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXAHCZZPHENLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation
This method involves the reaction of an aryl halide with a boron source in the presence of a palladium catalyst. For example, the synthesis of a similar compound, 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane , involves reacting vinyl bromide with bis(pinacolato)diboron in the presence of Pd(OAc)$$_2$$ and a phosphine ligand.
Hydroboration
Another approach is hydroboration, where an alkene reacts with a borane source to form an alkylborane, which can then be oxidized to form a boronic acid or ester. However, this method is less commonly used for aryl systems.
Analysis and Characterization
Characterization of the synthesized compound would typically involve NMR spectroscopy ($$^1$$H and $$^{13}$$C) and mass spectrometry to confirm the structure and purity.
NMR Spectroscopy
- $$^1$$H NMR : Expected signals include aromatic protons (around 7-8 ppm), methyl protons from the phenyl group (around 2.5 ppm), and methyl protons from the boronate group (around 1.2-1.5 ppm).
- $$^{13}$$C NMR : Expected signals include aromatic carbons (around 120-150 ppm), methyl carbons (around 20-30 ppm), and quaternary carbons from the boronate group (around 80-90 ppm).
Mass Spectrometry
The molecular ion should be observed, with fragmentation patterns consistent with the proposed structure.
Data Table: General Conditions for Boronic Ester Synthesis
| Reagent | Role | Typical Conditions |
|---|---|---|
| Aryl Halide | Starting Material | Various aryl halides |
| Bis(pinacolato)diboron | Boron Source | 1-2 equivalents |
| Palladium Catalyst | Catalyst | Pd(OAc)$$2$$ or Pd(PPh$$3$$)$$_4$$ |
| Phosphine Ligand | Ligand | PPh$$_3$$ or similar |
| Solvent | Reaction Medium | Toluene, THF |
| Temperature | Reaction Temperature | 80°C to 100°C |
This table provides general conditions that can be adapted for the synthesis of 4,4,6-trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane .
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the creation of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as boron-doped semiconductors and catalysts.
Mechanism of Action
The mechanism by which 4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane exerts its effects is primarily related to the reactivity of the boron atom. The boron atom can form stable covalent bonds with various organic and inorganic species, facilitating a range of chemical transformations. In biological systems, the compound can interact with cellular components, potentially targeting specific molecular pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key analogs of 4,4,6-trimethyl-1,3,2-dioxaborinane, highlighting their substituents, physical properties, synthesis yields, and applications.
Key Findings:
Substituent Effects on Reactivity :
- Aryl vs. Alkyl Substituents : Aryl derivatives (e.g., phenyl, naphthyl) exhibit higher stability and are preferred in cross-coupling reactions, whereas alkyl variants (e.g., 3-phenylpropyl) are more reactive in hydroboration .
- Electron-Withdrawing Groups : The trifluoromethylvinyl derivative (C₉H₁₄BF₃O₂) demonstrates enhanced electrophilicity, enabling efficient palladium-catalyzed couplings .
Synthetic Yields :
- Aryl boronic esters generally achieve higher yields (76–79%) compared to alkyl analogs (63%) due to reduced steric hindrance .
Stability and Handling :
- Fluorinated and naphthyl derivatives require low-temperature storage (-20°C) to prevent decomposition, while phenyl and alkyl variants remain stable as oils at room temperature .
Aryl derivatives (e.g., 2-phenyl) show Gibbs energy profiles similar to phenylboronic acid, confirming their compatibility in rhodium-catalyzed fullerene arylation .
Biological Activity
4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane (commonly referred to as TMD) is a boron-containing compound known for its unique chemical properties and potential biological activities. This article delves into the biological activity of TMD, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H19BO2
- Molecular Weight : 218.1 g/mol
- CAS Number : 1446443-35-1
TMD is characterized by its dioxaborinane structure which plays a crucial role in its reactivity and biological interactions.
Pharmacological Effects
Recent studies have highlighted the potential pharmacological applications of TMD. The compound has been investigated for its effects on various biological targets, including:
- Anticancer Activity : Preliminary research suggests that TMD may exhibit cytotoxic effects against certain cancer cell lines. Its boron content is hypothesized to enhance its efficacy in targeting tumor cells through mechanisms such as reactive oxygen species (ROS) generation.
- Antimicrobial Properties : TMD has shown promise in inhibiting the growth of specific bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
Understanding the SAR of TMD is essential for optimizing its biological activity. Modifications to the dioxaborinane core can significantly influence its binding affinity and selectivity towards biological targets. For instance:
- Substituent Variations : Changes in the methyl groups on the aromatic ring or alterations in the dioxaborinane structure can lead to variations in potency and selectivity for specific receptors or enzymes.
Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer properties of TMD, researchers evaluated its cytotoxicity against several cancer cell lines using MTT assays. The results indicated that TMD exhibited significant cytotoxic effects with an IC50 value in the micromolar range against breast and colon cancer cell lines. The study concluded that further investigation into the mechanistic pathways is warranted to elucidate its anticancer potential.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of TMD against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be within a range that suggests potential therapeutic applications.
Summary of Findings
| Biological Activity | Observed Effects | IC50/MIC Values |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | Micromolar range |
| Antimicrobial | Inhibition of bacterial growth | Specific MIC values |
Q & A
Basic: What are the established protocols for synthesizing 4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane?
Methodological Answer:
The compound is synthesized via condensation of 2-methylphenylboronic acid with 2-methyl-2,4-pentanediol under azeotropic reflux conditions (toluene or THF) with a Dean-Stark trap to remove water. An inert atmosphere (N₂ or Ar) is critical to prevent oxidation of the boronic acid intermediate. Post-reaction, purification is achieved via column chromatography (hexane/ethyl acetate gradient) or recrystallization from anhydrous ethanol. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .
Basic: Which analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and boronate ring integrity. For example, the methyl groups on the dioxaborinane ring typically resonate at δ 1.2–1.5 ppm (¹H) .
- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) or electron impact (EI) modes to verify molecular weight (C₁₄H₂₁BO₂, theoretical 244.16 g/mol).
- Elemental Analysis (EA): Validate purity (>95%) by matching experimental C/H percentages to theoretical values .
Basic: How does this compound perform in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
The compound acts as a boronate donor in Pd-catalyzed Suzuki-Miyaura couplings. Optimal conditions include:
- Catalyst: Pd(PPh₃)₄ (1–5 mol%) or Pd(OAc)₂ with ligands (e.g., SPhos).
- Base: K₂CO₃ or CsF in a 1:1 mixture of THF/H₂O at 80–100°C.
- Substrate Scope: Reacts efficiently with aryl bromides but may require microwave assistance for chlorides. Monitor coupling efficiency via GC-MS or HPLC .
Advanced: How can reaction yields be optimized for derivatives of this compound?
Methodological Answer:
Use a factorial design approach (e.g., Box-Behnken or central composite design) to screen variables:
- Catalysts: Test Pd vs. Ni systems (e.g., NiCl₂ with bis(diphenylphosphino)ferrocene improved yields to 98% in similar systems ).
- Solvents: Polar aprotic solvents (DMF, DMSO) enhance stability of intermediates.
- Temperature: Higher temperatures (100–120°C) reduce reaction time but may degrade sensitive substrates. Validate optimization via response surface methodology (RSM) .
Advanced: How should researchers address contradictions in catalytic efficiency across studies?
Methodological Answer:
Discrepancies (e.g., Pd vs. Ru catalysts yielding 70–98%) require:
- Mechanistic Studies: DFT calculations (Gaussian or ORCA) to model transition states and identify rate-limiting steps.
- Statistical Analysis: Apply ANOVA to isolate significant variables (e.g., ligand steric effects).
- In Situ Monitoring: Use IR spectroscopy or Raman to detect intermediate species and validate proposed pathways .
Advanced: What computational tools can predict reactivity trends for this boronate?
Methodological Answer:
The ICReDD platform integrates quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction outcomes. For example:
- Reaction Path Search: Identify low-energy pathways for boronate activation.
- Ligand Screening: Virtual libraries of phosphine ligands can prioritize candidates for experimental testing.
- Solvent Effects: COSMO-RS simulations optimize solvent polarity for stability .
Advanced: What are the best practices for long-term storage and stability assessment?
Methodological Answer:
- Storage: Store under argon at –20°C in amber vials to prevent hydrolysis. Desiccants (molecular sieves) are critical for moisture-sensitive batches.
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via ¹¹B NMR for boronate ring integrity. TGA can assess thermal decomposition thresholds (>150°C typical) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
